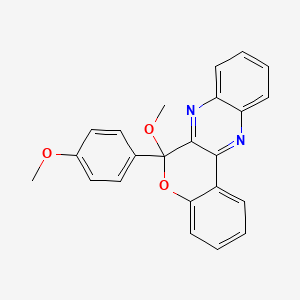
6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline is a complex organic compound with the molecular formula C23H18N2O3. This compound is known for its unique structural features, which include a chromenoquinoxaline core substituted with methoxy groups. It has a molecular weight of 370.401 g/mol and a density of 1.33 g/cm³ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline typically involves the condensation of 3-hydroxy-4-methoxyflavone with o-phenylenediamine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydrochromenoquinoxalines .
Aplicaciones Científicas De Investigación
6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in the treatment of cancer and infectious diseases.
Mecanismo De Acción
The mechanism by which 6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes and signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-6-phenyl-6H-chromeno(3,4-b)quinoxaline
- 6-Methoxy-6-(4-hydroxy-phenyl)-6H-chromeno(3,4-b)quinoxaline
- 6-Methoxy-6-(4-chloro-phenyl)-6H-chromeno(3,4-b)quinoxaline
Uniqueness
6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy substitution can enhance its solubility and potentially improve its interaction with biological targets compared to similar compounds .
Propiedades
Número CAS |
1603-43-6 |
|---|---|
Fórmula molecular |
C23H18N2O3 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
6-methoxy-6-(4-methoxyphenyl)chromeno[4,3-b]quinoxaline |
InChI |
InChI=1S/C23H18N2O3/c1-26-16-13-11-15(12-14-16)23(27-2)22-21(17-7-3-6-10-20(17)28-23)24-18-8-4-5-9-19(18)25-22/h3-14H,1-2H3 |
Clave InChI |
NXNWSAWNDBCOGI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


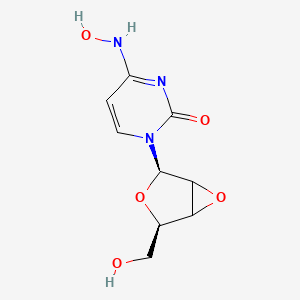

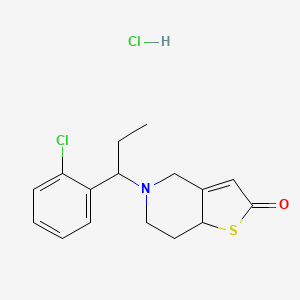

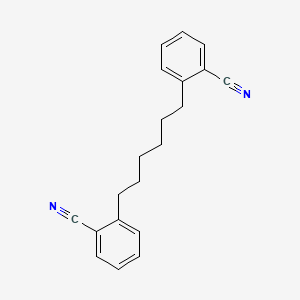
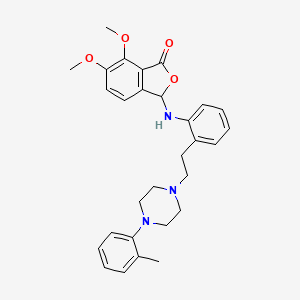
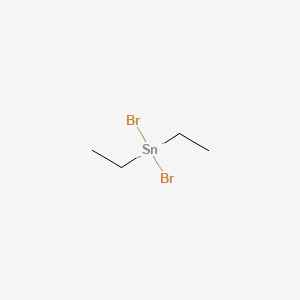
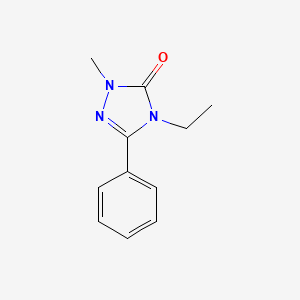
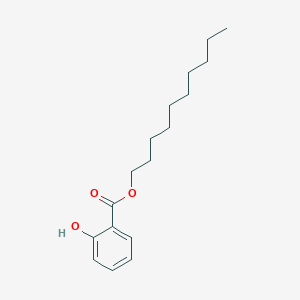
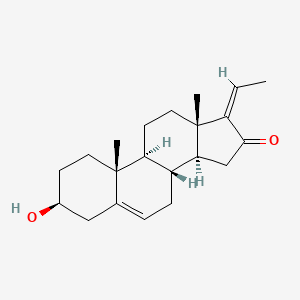

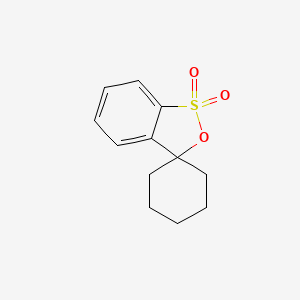
![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
